Nalpha-Benzoyl-L-asparagine 4-nitroanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

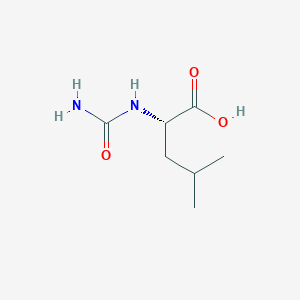

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is a product used for proteomics research . It is an L-asparagine derivative in which the amino group undergoes formal condensation with the carboxy group of benzoic acid and in which the carboxy OH group is replaced by a (4-nitrophenyl)amino group .

Molecular Structure Analysis

The molecular formula of Nalpha-Benzoyl-L-asparagine 4-nitroanilide is C17H16N4O5, and its molecular weight is 356.3 .Chemical Reactions Analysis

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is a substrate for proteolytic enzymes . Hydrolysis of the compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .Aplicaciones Científicas De Investigación

Enzyme Activity Characterization

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is commonly used in research for characterizing enzyme activities. For instance, in the study of extracellular proteases from Fusarium oxysporum, this compound was utilized as a substrate to determine the activity and characteristics of an alkaline serine protease (Barata et al., 2002). Similarly, a study on the action of trypsin on synthetic chromogenic arginine substrates used Nalpha-Benzoyl-L-asparagine 4-nitroanilide to investigate enzyme kinetics (Somorin et al., 1979).

Protease Inhibition Studies

This compound is also significant in protease inhibition studies. For example, it was used in the analysis of linear competitive inhibition of human tissue kallikrein, providing insights into the enzyme's behavior and inhibition mechanisms (Sousa et al., 2001).

Substrate Synthesis and Characterization

Nalpha-Benzoyl-L-asparagine 4-nitroanilide plays a role in the synthesis of substrates for enzyme assays. A study by Erlanger et al. (1961) described its synthesis and properties as a chromogenic substrate for trypsin (Erlanger, Kokowsky, & Cohen, 1961). In another study, methods for synthesizing similar compounds were explored, highlighting the compound's relevance in the preparation of optically active substrates for peptidases (Somorin, Nishi, & Noguchi, 1978).

Biochemical Analysis in Insect Studies

In insect biochemistry, Nalpha-Benzoyl-L-asparagine 4-nitroanilide has been used to study enzyme activities in specific insect species. A study on Lygus hesperus, a pest species, used it to analyze trypsin-like enzymes in the salivary glands (Zeng, Zhu, & Cohen, 2002).

Additional Applications

The compound is also involved in broader research applications, such as in the characterization of asparaginyl endopeptidase activity in plants and the study of proteinase activity in potato plants https://consensus.app/papers/proteinase-activity-potato-plants-santarius/01f1a93ae7a859c191838df47b3ec0f6/?utm_source=chatgpt" target="_blank">(Cornel & Plaxton, 1994; Santarius & Belitz, 2004)

Mecanismo De Acción

Target of Action

Nalpha-Benzoyl-L-asparagine 4-nitroanilide, also known as Bz-Asn-pNA, primarily targets asparaginyl endopeptidases . These are proteolytic enzymes that play a crucial role in protein degradation and processing.

Mode of Action

Bz-Asn-pNA is a synthetic peptide substrate that interacts with its target, the asparaginyl endopeptidases, by undergoing a formal condensation with the carboxy group of benzoic acid . This interaction results in the release of a (4-nitrophenyl)amino group .

Result of Action

The action of Bz-Asn-pNA results in the release of a (4-nitrophenyl)amino group . This can be detected and measured, making Bz-Asn-pNA a useful tool in proteomics research .

Propiedades

IUPAC Name |

(2S)-2-benzamido-N-(4-nitrophenyl)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFUSGBNVYEJGY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428616 |

Source

|

| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

CAS RN |

201733-11-1 |

Source

|

| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.